N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
Scientific Research Applications
Therapeutic Potential and Molecular Interactions
Research has indicated potential therapeutic applications of related sulfonamide compounds, exploring their roles as inhibitors, in drug development, and in the study of their interactions with biological molecules. For example, sulfonamide derivatives have been evaluated for their antibacterial and lipoxygenase inhibition properties, suggesting potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017). Similarly, copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, and anticancer activity, highlighting the influence of the sulfonamide derivative on their biological interactions (González-Álvarez et al., 2013).
Synthesis and Chemical Properties
The synthesis and characterization of sulfonamide compounds, including the study of their structural and spectroscopic properties, are crucial for understanding their potential applications. Studies have described the synthesis of novel sulfonamide derivatives and analyzed their properties, such as antibacterial and cytotoxic activities (Abbasi et al., 2020). Another example includes the development of novel synthesis methods for benzonitriles using N-Cyano-N-phenyl-p-methylbenzenesulfonamide, demonstrating the versatility of sulfonamide derivatives in chemical synthesis (Anbarasan et al., 2011).
Material Science and Engineering
In material science, sulfonamide compounds have been explored for their applications in modifying material properties. For instance, the synthesis and characterization of new sulfonamide molecules have provided insights into their potential use in the development of materials with specific properties, such as corrosion inhibition on metal surfaces (Kaya et al., 2016).
Future Directions
The future directions for this compound could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications, particularly in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division. Therefore, it is a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption affects the mitotic spindle assembly, chromosome segregation, and cytokinesis, leading to cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to tumor shrinkage .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown potent activities against various cancer cell lines . These compounds interact with enzymes, proteins, and other biomolecules, affecting their function and contributing to their overall biological activity .
Cellular Effects
Preliminary studies suggest that similar compounds can cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O5S/c19-12-1-4-17(14(20)6-12)28(24,25)21-8-11-5-18(23)22(9-11)13-2-3-15-16(7-13)27-10-26-15/h1-4,6-7,11,21H,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMSFNHMZKWVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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